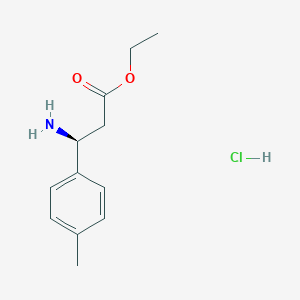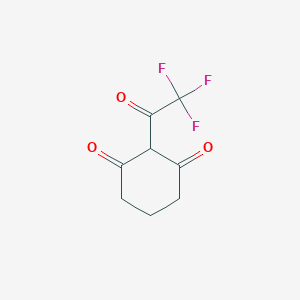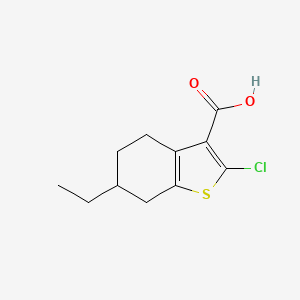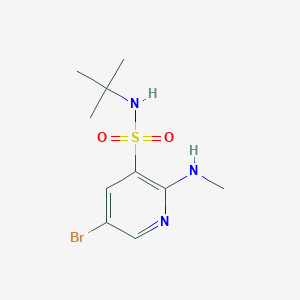
ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a methylphenyl group, and an ethyl ester group. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride typically involves the esterification of the corresponding amino acid. The reaction conditions often include the use of an acid catalyst and an alcohol, such as ethanol, under reflux conditions. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield alcohols.
科学的研究の応用
Ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products.
作用機序
The mechanism of action of ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Ethyl 2-amino-3-(4-methylphenyl)propanoate
- Methyl 3-amino-2-(4-methylphenyl)propanoate
- Ethyl 3-(4-methylphenyl)propanoate
Uniqueness
Ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and an ester group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
特性
分子式 |
C12H18ClNO2 |
|---|---|
分子量 |
243.73 g/mol |
IUPAC名 |
ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m0./s1 |
InChIキー |
QFMZCYZEPUYABQ-MERQFXBCSA-N |
異性体SMILES |
CCOC(=O)C[C@@H](C1=CC=C(C=C1)C)N.Cl |
正規SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)imidazo[1,2-b]pyridazin-1-ium chloride](/img/structure/B13086036.png)

![tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13086051.png)



![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)



